
3-Iodobenzoyl chloride
Overview
Description
3-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride where an iodine atom is substituted at the meta position of the benzene ring. This compound is often used as a reagent in organic synthesis to introduce benzoyl chloride groups .
Preparation Methods
3-Iodobenzoyl chloride can be synthesized through the reaction of benzoic acid with iodocarbonyl chloride. The reaction is typically carried out in a solvent such as dimethylformamide or trichloromethane . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
3-Iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Scientific Research Applications
Organic Synthesis
3-Iodobenzoyl chloride is primarily utilized as an acylating agent in organic synthesis. It plays a crucial role in the formation of various derivatives through acylation reactions involving nucleophilic groups such as amines and alcohols.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce the iodobenzoyl group into molecular frameworks makes it valuable for developing new drugs.
Case Study: Synthesis of Opioid Analogs
A notable application involves the synthesis of radiolabeled opiates for receptor binding assays. By utilizing this compound, researchers have successfully generated novel compounds that are critical for studying opioid receptors and their interactions .
Agrochemical Production
The compound is also employed in the formulation of agrochemicals. It is involved in synthesizing pesticides and herbicides that are essential for crop protection.
Example Applications
- Pesticide Development : The introduction of the iodobenzoyl moiety enhances the biological activity of agrochemical agents, making them more effective against pests and diseases.
Synthesis of Dyestuffs
This compound can be used in the production of dyes and pigments. Its reactivity allows it to form complex structures that are integral to color development in various materials.
Chemical Reactions Involving this compound
The compound participates in several types of chemical reactions:
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Chlorine atom is replaced by nucleophiles such as amines or alcohols. |
Oxidation and Reduction | Although less common, it can participate in redox reactions under specific conditions. |
Mechanism of Action
The mechanism of action of 3-iodobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
3-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:
4-Iodobenzoyl Chloride: Similar in structure but with the iodine atom at the para position.
2-Iodobenzoyl Chloride: The iodine atom is at the ortho position, leading to different reactivity and applications.
4-Bromobenzoyl Chloride: Contains a bromine atom instead of iodine, affecting its reactivity and use in synthesis.
These comparisons highlight the unique position of the iodine atom in this compound, which influences its chemical behavior and applications.
Biological Activity
3-Iodobenzoyl chloride is an important chemical compound in organic synthesis, particularly known for its utility in various biological and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is an aromatic acyl chloride with the molecular formula CHClIO. It is characterized by the presence of an iodine atom at the meta position relative to the carbonyl group. This structural feature contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:
- Acylation Reactions : this compound can undergo acylation reactions with amines, leading to the formation of amides. This property is exploited in synthesizing biologically active compounds.
- Radical Reactions : It participates in radical reactions, which can lead to the formation of complex organic structures that exhibit biological activity .
Therapeutic Applications
Recent studies have highlighted several therapeutic applications for derivatives of this compound:
- Antidiabetic Properties : Research indicates that compounds derived from this compound can enhance adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs), which is associated with improved insulin sensitivity. This suggests potential applications in treating diabetes and obesity .
- Anticancer Activity : Some derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cell lines through their reactive intermediates formed during chemical reactions .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Radical Cyclization Studies : A study investigated the use of this compound in radical cyclization reactions to synthesize benzomacrolactams. The results showed that while expected cyclized products were not formed, new biphenyl compounds were produced instead, indicating the compound's versatility in synthetic chemistry .
- Adiponectin Production : In a high-fat-diet mouse model, derivatives of this compound were shown to significantly increase adiponectin levels, suggesting a mechanism involving peroxisome proliferator-activated receptors (PPARs), which are crucial for metabolic regulation .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-iodobenzoyl chloride critical for experimental design?
- Answer : Key properties include:
- Molecular formula : C₇H₄ClIO; Molecular weight : 266.46 g/mol .
- Melting point : 23–25°C; Boiling point : 159–160°C (at ambient pressure) .
- Purity : >98% (assessed via GC/T) .
- Hygroscopicity : Reacts violently with water, necessitating anhydrous handling .
These properties guide storage (e.g., desiccated, inert atmosphere) and reaction conditions (e.g., moisture-free solvents) .
Q. What are standard synthetic routes to prepare this compound, and how is purity validated?
- Answer :
- Synthesis : React 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by distillation to isolate the product .
- Purity validation : Use gas chromatography (GC) with thermal conductivity detection (TCD) or NMR spectroscopy to confirm absence of residual 3-iodobenzoic acid or SOCl₂ .
Q. What safety protocols are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use a fume hood to avoid inhalation of vapors .
- Spill management : Neutralize spills with sodium bicarbonate and collect in designated hazardous waste containers .
Advanced Research Questions
Q. How is this compound employed in synthesizing thiazolidine derivatives, and what factors optimize reaction yields?
- Answer :
- Application : React with L-cysteine methyl ester hydrochloride to form methyl (2R,4R)-2-(2-chlorophenyl)-3-(3-iodobenzoyl)-thiazolidine-4-carboxylate (42% yield) via nucleophilic acyl substitution .
- Optimization :
- Use anhydrous dichloromethane (DCM) to suppress hydrolysis .
- Employ triethylamine (TEA) as a base to scavenge HCl, improving reaction efficiency .
- Purification : Flash chromatography (EtOAc/PE gradient) isolates the product .
Q. What advanced analytical techniques characterize intermediates derived from this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms regioselective acylation (e.g., δ ~7.5–8.3 ppm for aromatic protons adjacent to iodine) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 267.45 for C₇H₅ClIO⁺) .
- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in EtOAc/hexane) .
Q. How does the iodine substituent influence the reactivity of this compound in acylation reactions?
- Answer :
- Electron-withdrawing effect : The iodine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzoyl chlorides .
- Steric effects : The meta-iodine position minimizes steric hindrance, enabling efficient coupling in sterically demanding reactions (e.g., peptide synthesis) .
Q. What strategies mitigate challenges in isolating products from reactions involving this compound?
- Answer :
- Moisture control : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis .
- Workup : Extract unreacted starting material with saturated NaHCO₃, followed by drying (MgSO₄) and solvent evaporation .
- Crystallization : Recrystallize products from ethanol/water mixtures to enhance purity .
Q. Key Methodological Recommendations
Properties
IUPAC Name |
3-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTELTOREECFDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169012 | |
Record name | 3-Iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-10-0 | |
Record name | 3-Iodobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1711-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODOBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9F9HN364B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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